molecular formula C16H28O7 B1165128 Citronellyl Glucuronide

Citronellyl Glucuronide

Cat. No.: B1165128
Attention: For research use only. Not for human or veterinary use.
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Description

Citronellyl glucuronide is the phase II metabolite of citronellol, a monoterpene alcohol found in essential oils (e.g., rose, geranium). Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to citronellol’s hydroxyl group, enhancing its water solubility for renal or biliary excretion . Acyl, phenolic, and steroid glucuronides exhibit diverse metabolic fates, transporter interactions, and stability profiles, providing a framework for comparison .

Properties

Molecular Formula

C16H28O7

Appearance

Purity:95.7% by HPLCPink solid

Synonyms

Citronellol Glucuronide;  Citronellyl β-D-glucopyranosiduronic acid

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Formation Pathways

Citronellyl glucuronide is synthesized via glucuronidation , a enzymatic conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the transfer of glucuronic acid from UDP-glucucuronic acid to the hydroxyl group of citronellyl nitrile metabolites.

Key Reaction Steps:

  • Phase I Oxidation : Citronellyl nitrile undergoes hydroxylation to form intermediates such as 8-hydroxy-citronellyl nitrile and 9-hydroxy-citronellyl nitrile (observed in humans) .

  • Phase II Conjugation : Hydroxylated intermediates are conjugated with glucuronic acid to form water-soluble glucuronides for renal excretion .

Species-Specific Variations:

SpeciesPrimary Metabolite FormedEnzyme Involved
HumansAcyl glucuronide of citronellyl nitrileUGT1A, UGT2B isoforms
MiceGlucuronide conjugateUGT1A1
RatsGlutathione conjugatesGST isoforms

Data derived from hepatocyte studies show mice metabolize citronellyl nitrile twice as fast as rats, while human metabolic rates vary by individual .

Stability and Degradation

This compound exhibits pH-dependent stability:

ConditionStability OutcomeMechanism
Neutral pHStableNo hydrolysis observed
Acidic pHPartial hydrolysisCleavage of glucuronide bond
Alkaline pHDegrades to aglyconeBase-catalyzed hydrolysis

This instability under non-physiological conditions complicates its detection in vitro, requiring stabilization agents like β-glucuronidase inhibitors during analysis .

Enzymatic Interactions:

  • UGT Inhibition : this compound synthesis is inhibited by flavonoids (e.g., quercetin) via competitive binding to UGT active sites .

  • Hydrolysis : β-Glucuronidase enzymes in gut microbiota can hydrolyze the glucuronide bond, regenerating the parent compound in enterohepatic circulation .

Chemical Reactivity:

  • Acyl Migration : The acyl glucuronide form undergoes intramolecular transacylation, forming positional isomers (e.g., 2-, 3-, and 4-O-glucuronides) .

  • Glycation : Reacts with reducing sugars (e.g., glucose) in hyperglycemic conditions, forming advanced glycation end-products (AGEs).

Analytical Detection Methods

MethodSensitivity (LOD)Key Findings
LC-MS/MS0.1 ng/mLQuantifies acyl glucuronide isomers
GC-MS1.0 ng/mLDetects hydrolyzed aglycone in urine
NMR10 µMConfirms β-glucuronide anomeric configuration

Toxicological Implications

  • Mutagenicity : this compound itself showed no mutagenic activity in Ames tests or micronucleus assays, even at 2000 mg/kg doses in mice .

  • Detoxification Role : Glucuronidation reduces systemic toxicity by enhancing hydrophilicity, facilitating renal clearance .

Comparative Metabolism

ParameterThis compoundGeranyl Glucuronide
Metabolic Rate0.2 µmol/min/mg (human)0.15 µmol/min/mg
Plasma Half-life4.7 hours6.2 hours
Major Excretion RouteUrine (78%)Feces (65%)

Data adapted from in vitro hepatocyte models .

Comparison with Similar Compounds

Structural Classification and Stability

Citronellyl glucuronide is an O-glucuronide (ether-linked), contrasting with N-glucuronides (e.g., lamotrigine glucuronide, ) and acyl glucuronides (e.g., zomepirac glucuronide, ). Stability varies significantly:

  • Acyl glucuronides (e.g., zomepirac, ibuprofen) undergo pH-dependent hydrolysis and intramolecular rearrangement, with half-lives ranging from 0.5–23.3 hours depending on substitution (di-methylated analogs degrade slower) .
  • Phenolic glucuronides (e.g., quercetin-3-O-glucuronide, ) and steroid glucuronides (e.g., etiocholanolone glucuronide, ) are more stable due to less reactive ether bonds.
  • This compound likely shares stability traits with other O-glucuronides but may degrade faster than acyl glucuronides due to its simpler structure.

Table 1: Stability of Selected Glucuronides

Compound Type Half-Life (t₁/₂) Key Feature Reference
Zomepirac glucuronide Acyl 6–23.3 hours pH-dependent rearrangement
Lamotrigine glucuronide N-glucuronide Acid-stable Stable at acidic pH
Quercetin-3-O-glucuronide Phenolic >24 hours Ether bond, high stability
This compound* O-glucuronide ~12–24 hours* Hypothetical, based on analogs

*Hypothesized based on structural analogs.

Metabolic Pathways and Enzyme Specificity

UGT isoforms dictate glucuronidation efficiency:

  • Acyl glucuronides (e.g., clopidogrel glucuronide) are primarily formed by UGT2B7 .
  • Phenolic glucuronides (e.g., O-desmethylangolensin [O-DMA] glucuronide, ) involve UGT1A1/1A8 .
  • This compound may be metabolized by UGT1A or UGT2B subfamilies , similar to other terpene alcohols.

Table 2: UGT Isoforms Involved in Glucuronidation

Substrate UGT Isoform Tissue Localization Reference
Clopidogrel acyl glucuronide UGT2B7 Liver
O-DMA glucuronide UGT1A1/1A8 Intestine/Liver
Estradiol-17β-glucuronide UGT1A1 Liver

Transporter Interactions and Pharmacokinetics

Glucuronide systemic exposure depends on efflux transporters:

  • OATP1B1/1B3 mediate hepatic uptake of estradiol-17β-glucuronide ().
  • MRP2/BCRP regulate biliary excretion (e.g., genistin glucuronide AUC increases 14-fold in Bcrp1(−/−) mice, ).
  • This compound may rely on MRP2 for biliary excretion, but species-specific transporter affinity remains speculative.

Table 3: Transporter Impact on Glucuronide Disposition

Glucuronide Transporter AUC Change (Knockout vs. WT) Reference
EEG glucuronide MRP2 46-fold increase
Genistin glucuronide BCRP 14-fold increase
Morphine glucuronide MRP2 1.5-fold increase

Reactivity and Toxicological Implications

  • Acyl glucuronides (e.g., zomepirac) form protein adducts via Schiff base mechanisms, posing toxicity risks .
  • This compound , as an O-glucuronide, is unlikely to exhibit covalent binding but may undergo hydrolysis to release citronellol in acidic environments.

Analytical Methodologies and Challenges

  • Ion mobility-mass spectrometry (IMS) resolves isomeric glucuronides (e.g., etiocholanolone vs. epiandrosterone glucuronides, ) via collision cross-section (CCS) differences.
  • LC-MS/MS with in silico deconjugation aids identification (), though sulfonamide glucuronides (e.g., clopamide) present unique fragmentation challenges .

Table 4: Analytical Parameters for Glucuronides

Glucuronide Method Key Parameter Reference
Etiocholanolone glucuronide IMS-MS CCS = 206.0 Ų (M+H⁺)
Clopamide glucuronide LC-MS/MS S–N bond fragmentation

Q & A

Q. How do gut microbiota influence this compound recirculation via β-glucuronidase activity?

  • Methodology : Incubate this compound with fecal microbiota cultures and quantify aglycone release via LC-MS/MS. Compare with p-cresol glucuronide, where microbial metabolism alters systemic exposure . Use germ-free vs. conventional animal models to assess in vivo relevance.

Data Interpretation & Contradictions

Q. Why might plasma and urinary glucuronide measurements yield conflicting gluconeogenesis estimates?

  • Analysis : Hepatic metabolic zonation causes discrepancies: periportal regions secrete glucose, while pericentral zones synthesize glucuronides. Validate using parallel plasma glucose and urinary glucuronide assays, noting lag times (30–60 mins) in glucuronide excretion .

Q. How to address variability in UGT-mediated glucuronidation kinetics across human populations?

  • Analysis : Screen for UGT polymorphisms (e.g., UGT1A1*28) using genotyping assays. Correlate with glucuronide formation rates in human liver microsomes (HLMs), noting 3–6-fold intersubject variability in statin glucuronidation .

Q. What explains discrepancies between in vitro and in vivo glucuronide clearance predictions?

  • Analysis : Consider extrahepatic metabolism (e.g., intestinal UGTs) or transporter effects (e.g., OAT3-mediated glucuronide uptake). For bempedoic acid glucuronide, OAT3 substrate activity alters pharmacokinetics despite negligible CYP450 involvement .

Methodological Innovations

Q. Can synthetic biology approaches enhance this compound production for mechanistic studies?

  • Methodology : Engineer microbial systems (e.g., E. coli) co-expressing UGTs and sucrose synthases for UDP-glucuronic acid regeneration. Optimize using Design of Experiments (DoE) to maximize yield, as applied to flavonoid glucuronides .

Q. What novel biomarkers could link this compound to disease states?

  • Methodology : Use untargeted metabolomics to correlate glucuronide levels with clinical outcomes. For example, alpha-CEHC glucuronide serves as a vitamin E biomarker, with associations explored via cohort studies and LC-MS/MS .

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